molecular formula C9H12NO7P B1205146 Dopa 3-phosphate CAS No. 97321-86-3

Dopa 3-phosphate

Cat. No.: B1205146
CAS No.: 97321-86-3
M. Wt: 277.17 g/mol
InChI Key: LPRGFKOHMXXIIU-LURJTMIESA-N
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Description

Dopa 3-phosphate (3-O-phosphorylated L-DOPA) is a phosphorylated derivative of L-3,4-dihydroxyphenylalanine (L-DOPA), a precursor of melanin and catecholamines. The phosphate group is esterified at the 3-position of the aromatic ring, enhancing solubility and stability across a wide pH range . Unlike L-DOPA, this compound is resistant to spontaneous oxidation and enzymatic degradation by dopa oxidase (tyrosinase) unless hydrolyzed by alkaline phosphatase to release free L-DOPA . This compound is notable for its role in melanogenesis, particularly in melanoma cells, where it is internalized and converted into melanin. At high concentrations, it exhibits cytotoxicity, which is potentiated by melanotropin and inhibited by phenylthiourea, suggesting a melanin-dependent mechanism .

Properties

CAS No.

97321-86-3

Molecular Formula

C9H12NO7P

Molecular Weight

277.17 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-phosphonooxyphenyl)propanoic acid

InChI

InChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-7(11)8(4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1

InChI Key

LPRGFKOHMXXIIU-LURJTMIESA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)OP(=O)(O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)OP(=O)(O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)OP(=O)(O)O)O

Other CAS No.

97321-86-3

Synonyms

DOPA 3-phosphate

Origin of Product

United States

Comparison with Similar Compounds

Glycerol 3-Phosphate

  • Structure : A triose phosphate with a glycerol backbone and a phosphate group at the 3-position.
  • Function: Central to lipid biosynthesis (as a precursor for triglycerides and phospholipids) and glycolysis/gluconeogenesis. It is catabolized by glycerol 3-phosphate dehydrogenase (GlpD) and phosphatases (e.g., PA0562, PA3172 in Pseudomonas aeruginosa) .
  • Contrast with Dopa 3-Phosphate: Glycerol 3-phosphate participates in energy metabolism and membrane synthesis, whereas this compound is specialized in melanin production and cytotoxicity in melanoma cells. Enzymatic regulation differs: Glycerol 3-phosphate is dynamically interconverted with dihydroxyacetone phosphate (DHAP) in glycolysis, while this compound acts as a stable pro-drug requiring phosphatase activation .

Glyceraldehyde 3-Phosphate

  • Structure : A triose phosphate with an aldehyde group at the 1-position and a phosphate at the 3-position.
  • Function : Key intermediate in glycolysis, gluconeogenesis, and the pentose phosphate pathway, contributing to ATP production and nucleotide synthesis .
  • Contrast with this compound :
    • Glyceraldehyde 3-phosphate is metabolically versatile, directly involved in energy production, unlike this compound, which is channeled into pigment synthesis.
    • Structural differences (aldehyde vs. aromatic ring) dictate distinct enzyme interactions and metabolic fates .

Shikimate 3-Phosphate

  • Structure: A cyclic monoalkyl phosphate derived from shikimic acid.
  • Function: Intermediate in the shikimate pathway, essential for aromatic amino acid biosynthesis in plants and microbes .
  • Contrast with this compound :
    • Shikimate 3-phosphate is part of primary metabolism in prokaryotes and eukaryotes, while this compound is specific to melanin-related pathways in animal cells.
    • The shikimate pathway is absent in mammals, highlighting divergent evolutionary roles .

Dopa 4-Phosphate

  • Structure : A positional isomer of this compound with the phosphate group at the 4-position of the aromatic ring.
  • Function : Similar to this compound in solubility and stability but differs in enzymatic recognition. For example, alkaline phosphatase may hydrolyze it at a different rate .
  • Contrast with this compound: The phosphate position affects substrate specificity in enzymatic reactions. Melanoma cells may process these isomers differently, impacting melanin yield and cytotoxicity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Backbone Phosphate Position Key Functions Key Enzymes/Pathways
This compound Aromatic ring 3 Melanin synthesis, cytotoxicity Alkaline phosphatase, Tyrosinase
Glycerol 3-phosphate Glycerol 3 Lipid synthesis, glycolysis GlpD, GPAT, phosphatases
Glyceraldehyde 3-phosphate Triose 3 Glycolysis, gluconeogenesis Aldolase, dehydrogenase
Shikimate 3-phosphate Cyclic shikimate 3 Aromatic amino acid biosynthesis Shikimate kinase, EPSP synthase
Dopa 4-phosphate Aromatic ring 4 Melanin precursor (similar to 3-isomer) Alkaline phosphatase

Key Research Findings

  • Enzymatic Specificity : this compound requires phosphatase-mediated hydrolysis for melanin production, whereas glycerol 3-phosphate is directly utilized in lipid synthesis .
  • Cytotoxicity Mechanism: The cytotoxicity of this compound in melanoma cells is linked to melanin synthesis, as inhibitors like phenylthiourea block both processes .
  • Evolutionary Divergence : Shikimate 3-phosphate highlights the metabolic divide between plants/microbes and animals, unlike this compound, which is exclusive to animal cell pathways .

Q & A

Q. What statistical approaches validate this compound as a biomarker in melanoma versus non-melanoma malignancies?

  • Methodological Answer : Perform receiver operating characteristic (ROC) curve analysis on urinary this compound levels. Control for confounding factors (e.g., tyrosine hydroxylase polymorphisms) and validate findings across independent cohorts using machine learning classifiers .

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